molecular formula C20H19NO5 B161839 (-)-Chelidonine CAS No. 88200-01-5

(-)-Chelidonine

Cat. No.: B161839
CAS No.: 88200-01-5
M. Wt: 353.4 g/mol
InChI Key: GHKISGDRQRSCII-ZMYBRWDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chelidonine involves several steps, starting with the preparation of urethane and benzyl bromide. The urethane is obtained by hydrolyzing 5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile to generate carboxylic acid, which undergoes Curtius degradation to yield crude isocyanate. The reaction of crude isocyanate with benzyl alcohol produces urethane . Benzyl bromide is synthesized by converting 2,3-methylenedioxybenzaldehyde to 1,2,3,4-tetrahydro-7,8-methylenedioxyisoquinol through successive Hofmann and von Braun degradations . The condensation of urethane and benzyl bromide leads to the formation of Chelidonine .

Industrial Production Methods: Industrial production of Chelidonine typically involves extraction from Chelidonium majus using acid alcohol, followed by ion exchange and purification processes . This method ensures the efficient isolation of Chelidonine in large quantities for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Chelidonine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Chelidonine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions include derivatives of Chelidonine with modified functional groups, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Chelidonine is unique among benzophenanthridine alkaloids due to its specific pharmacological profile. Similar compounds include:

Chelidonine stands out for its combined analgesic, antitumor, and cholinesterase inhibitory activities, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88200-01-5
Record name Chelidonine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHELIDONINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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